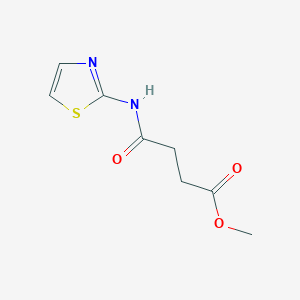![molecular formula C15H13N5O2 B5514690 2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B5514690.png)
2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile
Vue d'ensemble
Description
Synthesis Analysis
Research on similar heterocyclic compounds indicates a variety of synthesis methods. For instance, the synthesis of tetrahydro-3-benzazepine derivatives involves quaternary salt rearrangements and Stevens rearrangement products, highlighting complex reactions for constructing the molecular backbone of related compounds (Soldatenkov et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through X-ray structural analysis, confirming configurations and atomic arrangements critical for understanding the chemical behavior of such molecules (Soldatenkov et al., 2013). This analytical technique provides a detailed view of the molecular geometry, which is essential for predicting reactivity and interactions with other molecules.
Chemical Reactions and Properties
The reactivity of structurally similar compounds often involves nucleophilic additions or rearrangements, leading to diverse derivatives with potentially unique properties. For example, reactions involving benzonitrile oxide demonstrate the stereoselective addition to cyclic ketones, illustrating the potential complexity and versatility of reactions related to our compound of interest (Fray et al., 1985).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystallinity can significantly affect a compound's applicability in different fields. While specific data on "2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile" was not found, related compounds’ structural analysis provides insights into the factors influencing these properties (Soldatenkov et al., 2013).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are crucial for understanding a compound's utility. The study of related heterocyclic compounds and their interactions, such as with benzonitrile oxide, provides a foundation for predicting the behavior of "this compound" in chemical syntheses and applications (Fray et al., 1985).
Applications De Recherche Scientifique
Synthesis and Structural Exploration
- Synthesis of Related Compounds : The synthesis of compounds structurally related to 2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile has been explored, such as the synthesis of [f]-fused purine-2,6-diones involving thiadiazepino purine ring systems (Hesek & Rybár, 1994).
Biological Activity and Pharmacological Studies
- Antitumor Activity : Research on purine-based compounds, similar in structure to the mentioned chemical, has shown potential antitumor activity in breast cancer (MCF7) and leukemic cancer (K562) cell lines (Sultani et al., 2017).
- Metabolic Characterization : A study on a compound based on the structure of rosiglitazone, closely related to the chemical , highlights the importance of characterizing the metabolic fate of such compounds in drug development (Wang et al., 2016).
- Antiparasitic Activity : Derivatives of purine-2,4-dione, akin to the mentioned chemical, have been assessed for their antiparasitic activities against various pathogens (Azas et al., 2003).
Analytical and Computational Studies
- Conformational Analysis : Studies have been conducted on the conformation, optical properties, and absolute configurations of derivatives of adenosine, which share a similar purine core with the chemical (Ivanova & Spiteller, 2011).
- Docking Experiments : The antitumor activity of similar purine-based compounds was substantiated using computer docking experiments, predicting their ability to bind and block oncogenic tyrosine kinases (Sultani et al., 2017).
Chemical Properties and Reactions
- Reactivity Studies : Research on the reactivity and formation of derivatives of imidazole 1,3-dioxides, which are structurally related to the compound, provides insights into their chemical properties (Samsonov & Volodarskii, 1980).
Crystallography and Structural Determination
- Crystal Structure Analysis : The crystal structure of closely related compounds like theophylline salts has been studied, providing valuable information on molecular arrangements and interactions (Buist, Kennedy, & Manzie, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(1,3-dimethyl-2,6-dioxopurin-7-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-18-13-12(14(21)19(2)15(18)22)20(9-17-13)8-11-6-4-3-5-10(11)7-16/h3-6,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKASNUZVOCVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclohexanecarboxamide](/img/structure/B5514664.png)
![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)
![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5514675.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)
![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5514704.png)
![N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5514707.png)
![4-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5514711.png)